

Physical and chemical properties of 4-chlorobutanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorobutynitrile

Cat. No.: B021389

[Get Quote](#)

An In-depth Technical Guide to 4-Chlorobutanenitrile

Introduction

4-Chlorobutanenitrile, also known as **4-chlorobutynitrile** or γ -chlorobutynitrile, is a bifunctional organic compound with the chemical formula C_4H_6ClN ^[1]^[2]. As a molecule containing both a chloro and a cyano (nitrile) functional group, it serves as a versatile intermediate in organic synthesis^[3]. It is primarily utilized as a building block in the production of various pharmaceuticals and agrochemicals^[3]^[4]. This colorless to light yellow liquid is a key precursor for drugs such as the vasodilator buflomedil and the anxiolytic buspirone^[2]^[5].

Physical and Chemical Properties

4-Chlorobutanenitrile is a colorless to pale yellow liquid with a pungent odor^[3]. It is stable under normal storage conditions^[6].

Data Summary

The quantitative physical and chemical properties of 4-chlorobutanenitrile are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ CIN	[1] [7] [8]
Molecular Weight	103.55 g/mol	[1] [7] [9] [10]
CAS Number	628-20-6	[1] [2] [7]
Appearance	Colorless to light yellow liquid	[2] [3] [5]
Density	1.084 - 1.158 g/mL	[3] [5] [7] [10] [11]
Boiling Point	195-197 °C (at 760 mmHg)	[6] [7] [10] [11]
Melting Point	-35 to -44 °C	[3] [12]
Flash Point	85 °C (185 °F)	[5] [6] [7] [8]
Refractive Index	1.442 - 1.446 (at 20 °C)	[5] [8] [10] [11]
Solubility	Soluble in polar solvents like water and alcohols. Soluble to a lesser extent in non-polar organic solvents. Immiscible with water according to some sources. Slightly soluble in Chloroform and Ethyl Acetate.	[3] [5] [13]

Chemical Reactivity and Stability

Stability: 4-Chlorobutanenitrile is stable under normal conditions and recommended storage[\[6\]](#). It should be stored in a dry, cool, and well-ventilated place, with containers kept tightly closed and away from heat, sparks, and open flames[\[6\]](#)[\[14\]](#).

Reactivity:

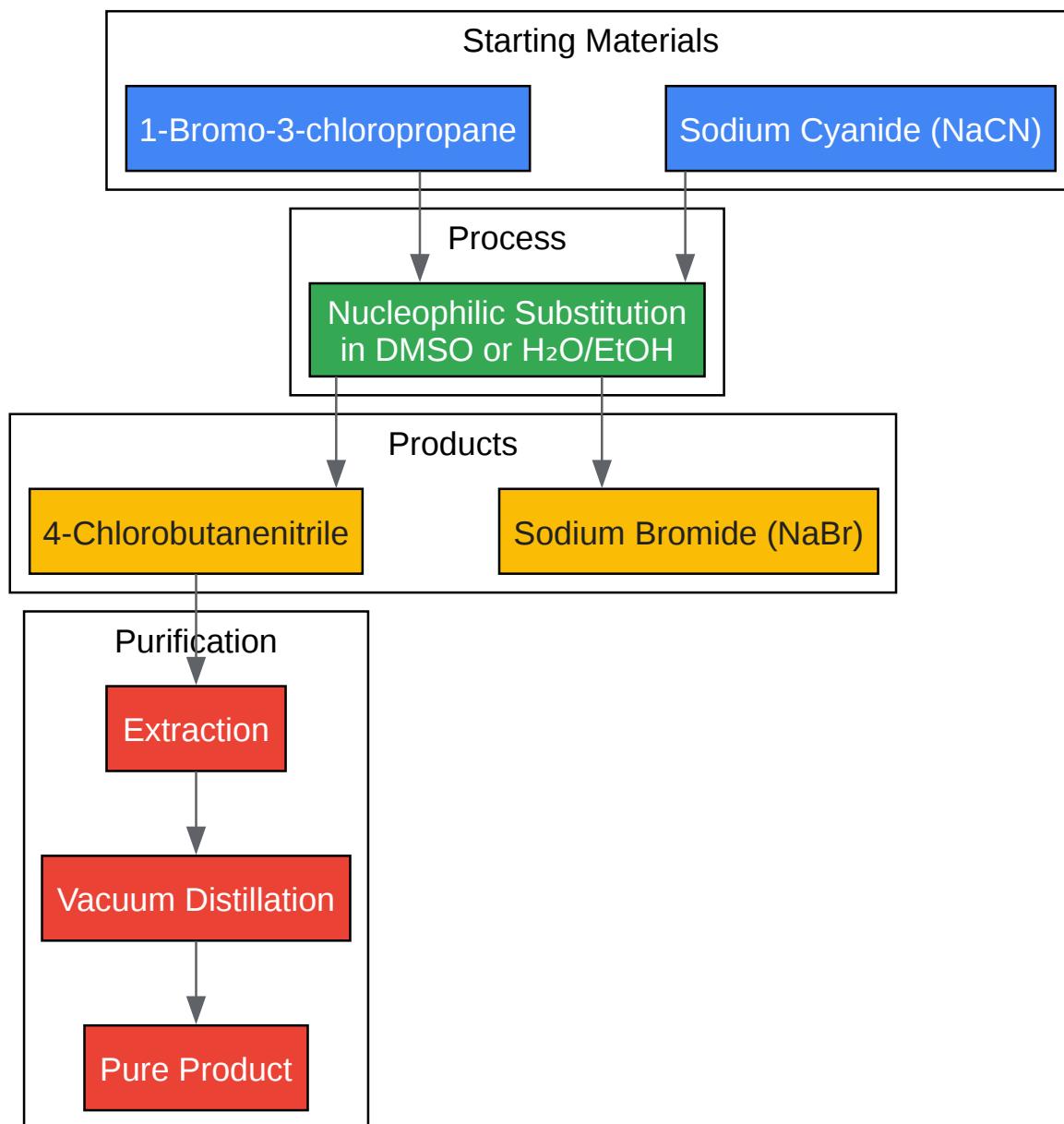
- Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[\[6\]](#)[\[14\]](#).
- Hazardous Decomposition: When heated or involved in a fire, it can decompose to produce toxic gases, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂),

hydrogen chloride (HCl), and hydrogen cyanide (HCN)[5][6][13].

- **Synthetic Utility:** The presence of two reactive sites—the nitrile group and the alkyl chloride—makes it a valuable synthetic intermediate. The nitrile group can undergo hydrolysis, reduction, or react with organometallic reagents. The chlorine atom can be displaced in nucleophilic substitution reactions. For instance, it is used to synthesize cyclopropanecarbonitrile through an intramolecular cyclization reaction using a strong base like sodium amide or sodium hydroxide in DMSO[2][5].

Experimental Protocols

Synthesis of 4-Chlorobutanenitrile


A common laboratory and industrial method for the synthesis of 4-chlorobutanenitrile involves the nucleophilic substitution of a 1,3-dihalopropane with a cyanide salt.

Reaction: 1-bromo-3-chloropropane reacts with sodium or potassium cyanide to yield 4-chlorobutanenitrile.

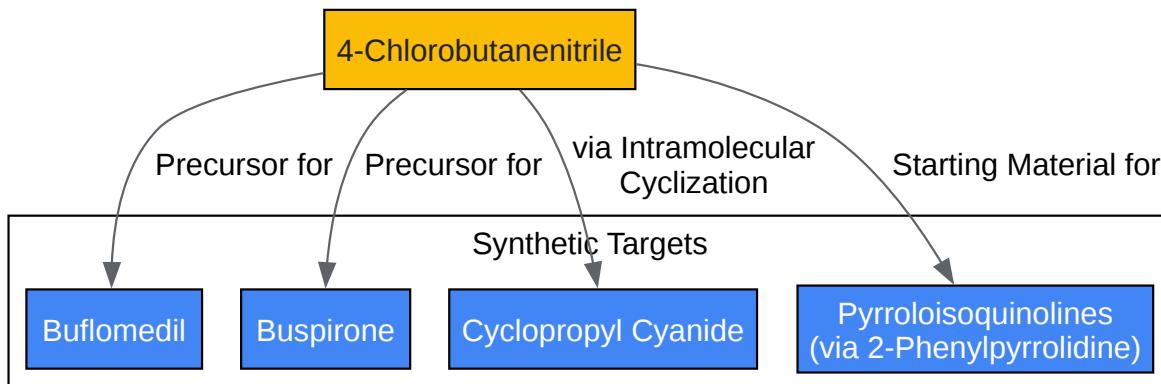
Detailed Protocol:

- **Reagent Preparation:** In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is prepared in a suitable solvent, typically a polar aprotic solvent like dimethyl sulfoxide (DMSO) or an aqueous-alcoholic mixture.
- **Reaction Execution:** 1-bromo-3-chloropropane is added dropwise to the cyanide solution at a controlled temperature. The reaction is typically exothermic, and cooling may be required to maintain the desired temperature range.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the disappearance of the starting material.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature. Water is added to dissolve the inorganic salts. The product is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

- Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to obtain pure 4-chlorobutanenitrile[2][5].

[Click to download full resolution via product page](#)

Synthesis workflow for 4-chlorobutanenitrile.


Spectral Analysis

The structure of 4-chlorobutanenitrile can be confirmed using various spectroscopic methods.

- Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile group ($\text{C}\equiv\text{N}$) stretch, typically appearing around $2240\text{-}2260\text{ cm}^{-1}$. Other significant peaks will include C-H stretching vibrations around $2850\text{-}3000\text{ cm}^{-1}$ and a C-Cl stretching vibration in the fingerprint region, usually between $600\text{-}800\text{ cm}^{-1}$.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show three distinct signals, all multiplets, corresponding to the three methylene ($-\text{CH}_2-$) groups. The methylene group adjacent to the chlorine atom ($\text{Cl}-\text{CH}_2-$) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the nitrile group ($-\text{CH}_2-\text{CN}$) would appear at an intermediate chemical shift, and the central methylene group ($-\text{CH}_2-$) would be the most shielded, appearing furthest upfield.^{[12][15]}
 - ^{13}C NMR: The carbon NMR spectrum will display four signals: one for the nitrile carbon (quaternary), and three for the methylene carbons, each with a distinct chemical shift based on its proximity to the electronegative chlorine and nitrile groups.^{[12][16]}
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+). A characteristic isotopic pattern for the presence of one chlorine atom ($[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 3:1 ratio) will be observed, confirming the presence of chlorine in the molecule.

Applications in Organic Synthesis

4-Chlorobutanenitrile is a key intermediate for synthesizing more complex molecules, particularly heterocyclic compounds and pharmaceutical agents.

[Click to download full resolution via product page](#)

Role of 4-chlorobutanenitrile as a synthetic precursor.

- Pharmaceuticals: It is a documented precursor in the synthesis of bufomedil and buspirone[2][4][5].
- Heterocycles: It has been used as a starting material to prepare substituted pyrrolidines and pyrrolines, which are valuable scaffolds in medicinal chemistry[2]. For example, it is used to prepare 2-phenylpyrrolidine, a key precursor for pyrroloisoquinolines, which have applications in treating CNS disorders[2].
- Agrochemicals: Its versatile reactivity allows for its use in creating various agrochemicals, including herbicides and fungicides[4].
- Cyclopropane Derivatives: Through base-catalyzed intramolecular cyclization, it is readily converted to cyclopropyl cyanide (cyclopropanecarbonitrile)[2][5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butanenitrile, 4-chloro- [webbook.nist.gov]
- 2. 4-Chlorobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Chlorobutyronitrile CAS 628-20-6|Supplier [benchchem.com]
- 5. 4-Chlorobutyronitrile CAS#: 628-20-6 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Chlorobutanenitrile | 628-20-6 - BuyersGuideChem [buyersguidechem.com]
- 8. 4-Chlorobutyronitrile, 97% | Fisher Scientific [fishersci.ca]
- 9. 4-Chlorobutyronitrile | C4H6CIN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorobutyronitrile 97 628-20-6 [sigmaaldrich.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 4-Chlorobutyronitrile | 628-20-6 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. 4-Chlorobutyronitrile(628-20-6) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-chlorobutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021389#physical-and-chemical-properties-of-4-chlorobutanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com